

# An In-depth Technical Guide to R59949: A Diacylglycerol Kinase Inhibitor

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## Compound of Interest

Compound Name: R 59494

Cat. No.: B1678720

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Introduction: R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs). As a pan-DGK inhibitor, it has become a critical tool for researchers studying the intricate roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of R59949, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physicochemical Properties

R59949, also known as 3-{2-[4-[bis-(4-Fluorophenyl)methylene]-1-piperidinyl]ethyl}-2,3-dihydro-2-thioxo-4(1H)quinazolinone, is a synthetic compound recognized for its inhibitory action against DGK enzymes.[1][2] Its core structure consists of a thioxo-dihydroquinazolinone moiety linked to a bis(fluorophenyl)methylene piperidine group.[1] This structure contributes to its specificity and potency.[3]

Table 1: Physicochemical Properties of R59949

Property	Value	Reference
IUPAC Name	3-(2-(4-(bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one	[1]
Synonyms	R-59949, DGK Inhibitor II	[1][4]
CAS Number	120166-69-0	[1][5]
Chemical Formula	C <sub>28</sub> H <sub>25</sub> F <sub>2</sub> N <sub>3</sub> OS	[1][4]
Molecular Weight	489.58 g/mol	[1]
Appearance	White solid	[6]
Solubility	DMSO: 33-98 mg/mL, DMF: 33 mg/mL, Ethanol: 1-2 mg/mL, Insoluble in water	[4][7]
SMILES	<chem>O=C1N(CCN2CC/C(CC2)=C(C3=CC=C(F)C=C3)\C4=CC=C(F)C=C4)C(NC5=C1C=CC=C5)=S</chem>	[1]

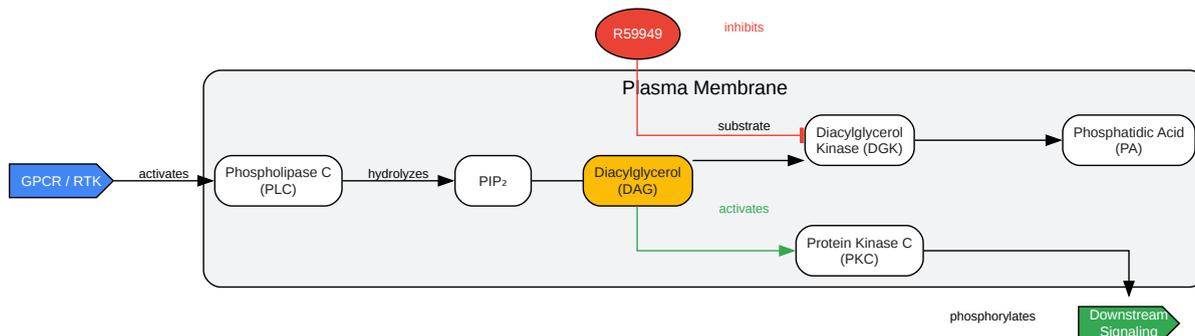
## Mechanism of Action and Biological Activity

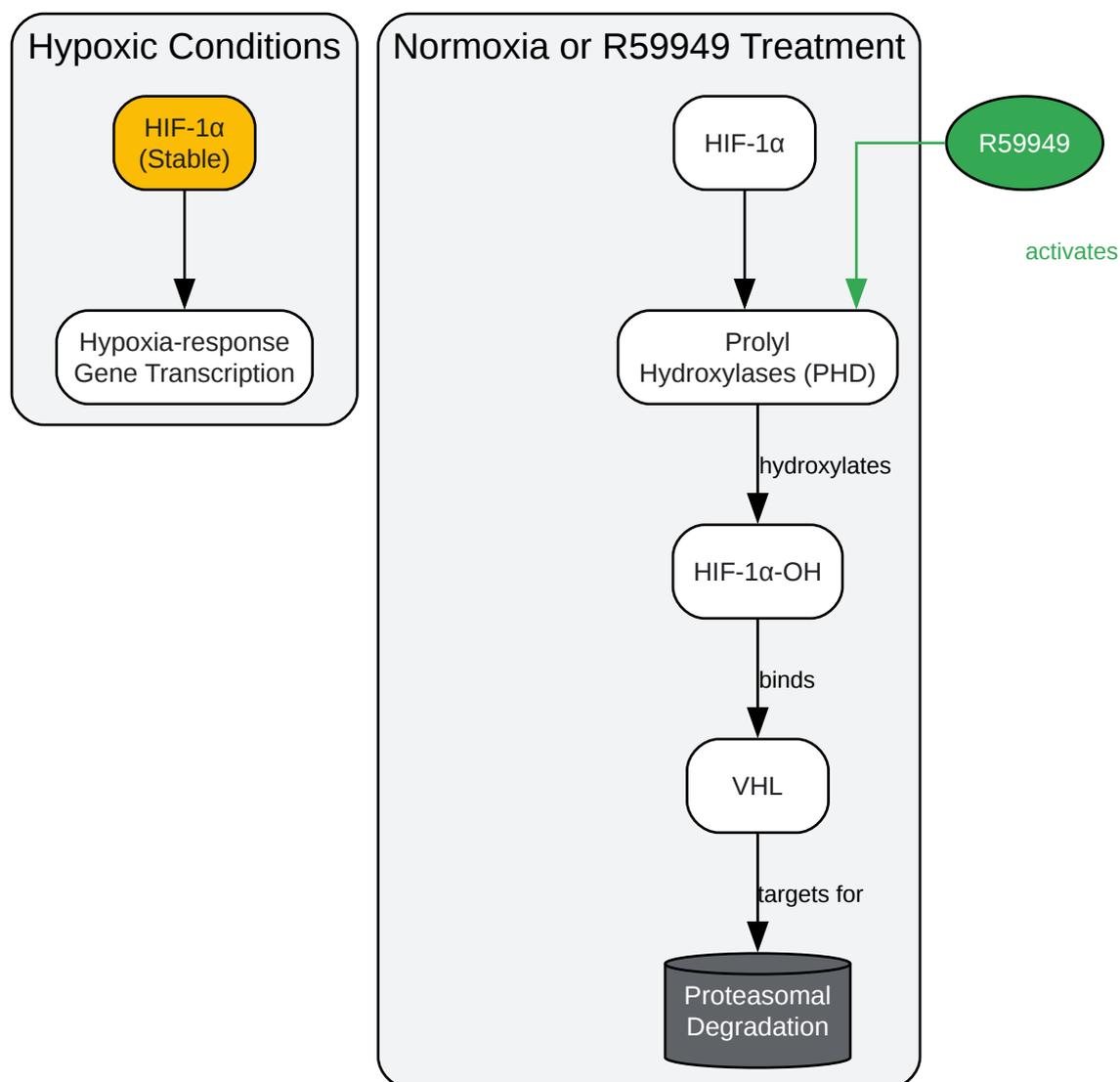
R59949's primary mechanism of action is the inhibition of diacylglycerol kinases. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node controlling the balance of these two important lipid second messengers.[8]

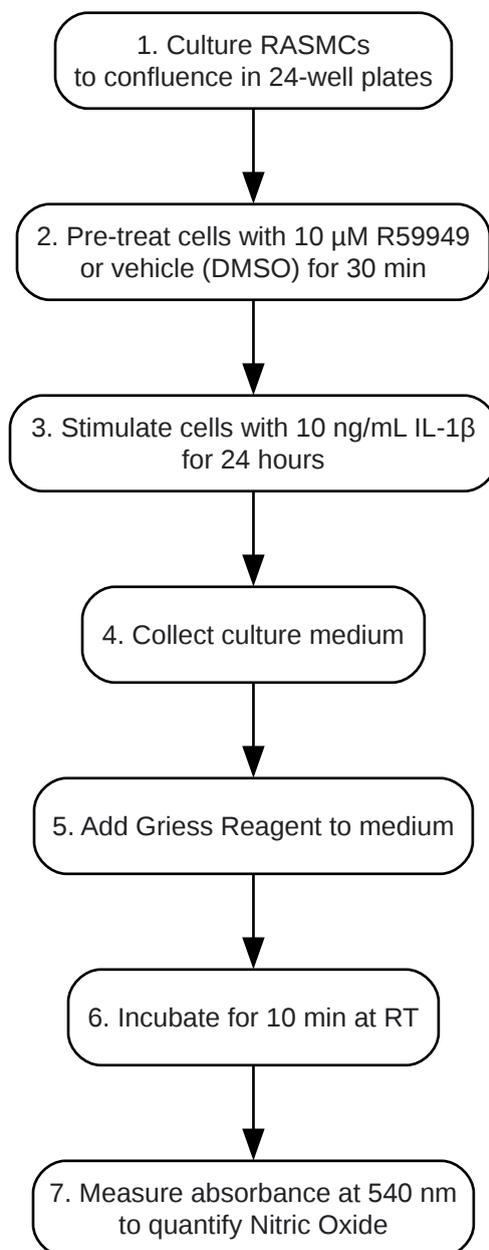
R59949 is characterized as a pan-DGK inhibitor with a general IC<sub>50</sub> of 300 nM.[4][5][7] It exhibits a degree of selectivity among the various DGK isoforms, strongly inhibiting the type I isoforms DGK $\alpha$  and DGK $\gamma$ , while only moderately affecting type II isoforms DGK $\theta$  and DGK $\kappa$ . [5][7]

## Downstream Signaling Pathways

By inhibiting DGK, R59949 prevents the conversion of DAG to PA. This leads to an intracellular accumulation of DAG, which subsequently enhances the activity of DAG-effector proteins, most notably Protein Kinase C (PKC).<sup>[5][9]</sup> This activation of PKC can trigger a cascade of downstream signaling events.







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